molecular formula C20H15FN2O B2908946 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 252060-00-7

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B2908946
CAS No.: 252060-00-7
M. Wt: 318.351
InChI Key: ZQWSEDUVNOAOJT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a 3,5-dimethylphenoxy group and a 4-fluorophenyl group, along with a carbonitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with 3,5-dimethylphenol and 4-fluorobenzonitrile under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K_2CO_3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: Pd/C under hydrogen gas or LiAlH_4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-6-phenylpyridine-3-carbonitrile
  • 2-(3,5-Dimethylphenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile
  • 2-(3,5-Dimethylphenoxy)-6-(4-methylphenyl)pyridine-3-carbonitrile

Uniqueness

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is unique due to the presence of the 4-fluorophenyl group, which can influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c1-13-9-14(2)11-18(10-13)24-20-16(12-22)5-8-19(23-20)15-3-6-17(21)7-4-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSEDUVNOAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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